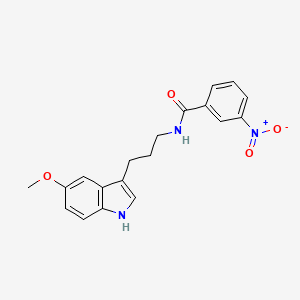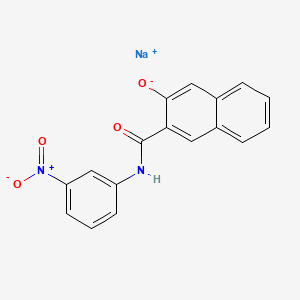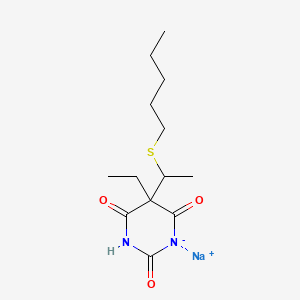![molecular formula C15H28N5OP B14467503 N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide CAS No. 72200-31-8](/img/structure/B14467503.png)
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide is a complex organic compound that features a benzamide group linked to a tris(dimethylamino)phosphanylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide typically involves the reaction of tris(dimethylamino)phosphine with an appropriate benzamide derivative. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and may require catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of benzamide derivatives .
Aplicaciones Científicas De Investigación
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its phosphanylidene group plays a crucial role in these interactions, facilitating binding and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but different reactivity due to the absence of the benzamide group.
Tris(dimethylamino)phosphine: Shares the phosphanylidene moiety but lacks the benzamide functionality, leading to different chemical behavior.
Uniqueness
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide is unique due to its combination of a benzamide group with a tris(dimethylamino)phosphanylidene moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Propiedades
Número CAS |
72200-31-8 |
|---|---|
Fórmula molecular |
C15H28N5OP |
Peso molecular |
325.39 g/mol |
Nombre IUPAC |
N-[2-[[tris(dimethylamino)-λ5-phosphanylidene]amino]ethyl]benzamide |
InChI |
InChI=1S/C15H28N5OP/c1-18(2)22(19(3)4,20(5)6)17-13-12-16-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3,(H,16,21) |
Clave InChI |
SJYCHMHWMWVSQA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=NCCNC(=O)C1=CC=CC=C1)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)


![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)


